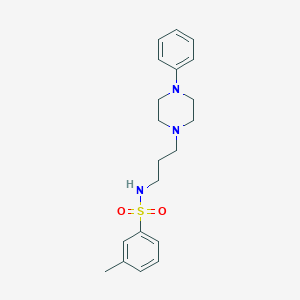

3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

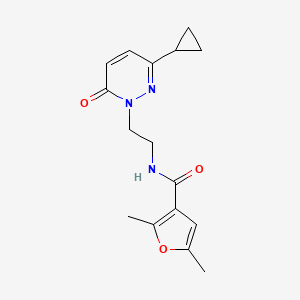

The compound “3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide” is a derivative of the piperazine class of compounds . Piperazine derivatives have been studied for their potential therapeutic properties, including acetylcholinesterase inhibitory activities .

Synthesis Analysis

The synthesis of similar piperazine derivatives has been reported in the literature . Typically, these compounds are synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of similar piperazine derivatives has been studied using techniques like homology modeling, molecular docking, and molecular dynamics . These studies often focus on the interactions of the compound with its molecular targets at the molecular level .Chemical Reactions Analysis

The chemical reactions involving similar piperazine derivatives have been studied. For instance, some compounds have shown moderate acetylcholinesterase inhibitory activities in vitro .Physical And Chemical Properties Analysis

The physical and chemical properties of similar piperazine derivatives have been reported. For instance, some compounds are described as yellow solids with a specific melting point and purity .科学的研究の応用

Carbonic Anhydrase Inhibitors : Benzenesulfonamide derivatives have been studied for their potent inhibitory activity against human carbonic anhydrase isoforms. These inhibitors are relevant in treating conditions like glaucoma, as they can effectively lower intraocular pressure in animal models. Computational and crystallographic studies help understand their mechanisms of action (Nocentini et al., 2016).

Photodynamic Therapy for Cancer : Certain benzenesulfonamide derivatives have been found to have high singlet oxygen quantum yield, making them useful as photosensitizers in photodynamic therapy. This application is significant for cancer treatment, where these compounds could be employed as Type II photosensitizers (Pişkin et al., 2020).

Kynurenine 3-Hydroxylase Inhibitors : Benzenesulfonamides have also been synthesized as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. These inhibitors can be crucial for studying the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).

Membrane-bound Phospholipase A2 Inhibitors : In medicinal chemistry, certain benzenesulfonamide derivatives have been evaluated as inhibitors of membrane-bound phospholipase A2. These compounds showed promising results in reducing myocardial infarction size in animal models, indicating potential therapeutic applications for heart diseases (Oinuma et al., 1991).

Antimicrobial and Anti-HIV Activity : Benzenesulfonamides with oxadiazole moieties have shown antimicrobial and anti-HIV activities. This finding is significant for developing new treatments for infectious diseases (Iqbal et al., 2006).

COX-2 Inhibitors : Some benzenesulfonamides are studied for their selectivity as cyclooxygenase-2 (COX-2) inhibitors. This research is pertinent in the development of treatments for conditions like rheumatoid arthritis and osteoarthritis, as COX-2 inhibitors can reduce inflammation and pain (Hashimoto et al., 2002).

作用機序

Target of Action

The primary targets of 3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are crucial in the nervous system, where they break down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.

Mode of Action

The compound interacts with its targets, AChE and BChE, by binding to their active sites . This binding inhibits the enzymes’ activity, preventing them from breaking down acetylcholine. As a result, acetylcholine levels increase, prolonging its action at synapses.

Biochemical Pathways

The inhibition of AChE and BChE affects the cholinergic pathway, which plays a key role in memory and cognition. By inhibiting these enzymes, the compound enhances cholinergic transmission, potentially improving cognitive function .

Result of Action

The inhibition of AChE and BChE leads to increased acetylcholine levels, enhancing cholinergic transmission. This can result in improved cognitive function, making the compound potentially useful in conditions like Alzheimer’s disease .

特性

IUPAC Name |

3-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2S/c1-18-7-5-10-20(17-18)26(24,25)21-11-6-12-22-13-15-23(16-14-22)19-8-3-2-4-9-19/h2-5,7-10,17,21H,6,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYOUJPOXPSJPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-4H-chromen-4-one](/img/structure/B2824766.png)

![N-[1-(2-Chlorophenyl)cyclopropyl]prop-2-enamide](/img/structure/B2824771.png)

![N~6~-cycloheptyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2824777.png)

![1-(4-cyanophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2824781.png)

![3-amino-5-(4-chlorophenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2824785.png)

![(4-Methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2824786.png)